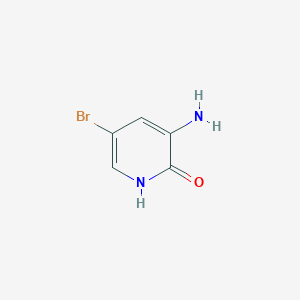

3-Amino-5-bromo-2-hydroxypyridine

Descripción

Significance of Halogenated Aminohydroxypyridines in Contemporary Heterocyclic Chemistry Research

Halogenated aminohydroxypyridines are a class of compounds that command considerable attention in modern heterocyclic chemistry. The presence of a halogen atom, an amino group, and a hydroxyl group on the pyridine (B92270) ring provides multiple reactive sites, allowing for a wide array of chemical modifications. This multi-functionality makes them valuable synthons for constructing complex molecular architectures.

The bromine atom, in particular, serves as a key functional group for introducing further molecular diversity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. The amino and hydroxyl groups can be readily derivatized or can participate in hydrogen bonding, which is critical for molecular recognition in biological systems. These characteristics make halogenated aminohydroxypyridines, including the title compound, highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and novel materials. cymitquimica.comchemimpex.com Their application in the development of kinase inhibitors, a significant class of therapeutic agents, underscores their importance in medicinal chemistry. nih.gov

Historical Context and Evolution of Research on 3-Amino-5-bromo-2-hydroxypyridine

The exploration of this compound and its derivatives is rooted in the broader history of pyridine chemistry. Early research into functionalized pyridines often focused on fundamental synthesis and reactivity studies. One of the foundational methods for preparing related compounds involves the bromination of aminopyridines. For instance, the synthesis of 2-amino-5-bromopyridine (B118841), a direct precursor, from 2-aminopyridine (B139424) has been a well-established procedure for decades. orgsyn.org

The synthesis of this compound itself can be achieved through various routes. An early method involved the treatment of 2-amino-3,5-dibromopyridine (B40352) with potassium hydroxide (B78521) in the presence of copper powder. prepchem.com More contemporary approaches often involve a multi-step synthesis starting from 2-amino-3-hydroxypyridine (B21099), which undergoes cyclization, followed by bromination and subsequent hydrolysis. google.com Another synthetic strategy involves the reduction of 2-hydroxy-3-nitro-5-bromopyridine. google.com

The evolution of research on this compound has shifted from a focus on its basic synthesis to its strategic application as a key intermediate in the preparation of high-value molecules. A prime example of its contemporary significance is its use as a crucial building block in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy. google.com This application has spurred further interest in optimizing its synthesis and exploring its potential in the development of other biologically active compounds. The study of related 3-aminopyridin-2-one fragments in kinase-targeted libraries has further highlighted the value of this scaffold in drug discovery. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-5-bromo-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOVLVWNSQNABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540688 | |

| Record name | 3-Amino-5-bromopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98786-86-8 | |

| Record name | 3-Amino-5-bromopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-bromo-1H-pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Amino 5 Bromo 2 Hydroxypyridine

Established Synthetic Routes to the 3-Amino-5-bromo-2-hydroxypyridine Core Structure

The construction of the this compound molecule can be approached from several precursor materials, each with its own set of advantages and challenges. The most common strategies involve the modification of a pre-existing pyridine (B92270) ring.

Synthesis from 2-Hydroxy-3-nitro-5-bromopyridine Precursors

A prevalent and direct route to this compound involves the reduction of a 2-Hydroxy-3-nitro-5-bromopyridine precursor. This method leverages the presence of a nitro group at the 3-position, which can be selectively reduced to an amino group.

The synthesis typically begins with the nitration of 2-amino-5-bromopyridine (B118841) in concentrated sulfuric acid using fuming nitric acid, which yields 5-bromo-2-hydroxy-3-nitropyridine. prepchem.com Subsequently, the nitro group is reduced to an amine. A common method for this reduction is the use of iron powder in the presence of an acid, such as hydrochloric acid, in a solvent like methanol, ethanol, or water. patsnap.comgoogle.com This reaction is typically carried out by dissolving the 2-hydroxyl-3-nitro-5-bromopyridine in the chosen solvent, followed by the addition of a mixture of iron powder and hydrochloric acid, and reacting for a period of 30 minutes to an hour. patsnap.comgoogle.com

Table 1: Synthesis via Reduction of 2-Hydroxy-3-nitro-5-bromopyridine

| Step | Reactants | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 2-Amino-5-bromopyridine | Fuming nitric acid, concentrated sulfuric acid, 60°C | 5-Bromo-2-hydroxy-3-nitropyridine | prepchem.com |

Synthesis from 2-Aminopyridine (B139424) Derivatives via Multi-step Approaches

An alternative strategy starts with the more readily available 2-aminopyridine and involves a multi-step sequence of halogenation, nitration, and reduction. researchgate.netorgsyn.org This approach offers a versatile pathway to a range of substituted pyridines.

The initial step is the bromination of 2-aminopyridine to introduce a bromine atom at the 5-position. This is typically achieved by treating 2-aminopyridine with bromine in acetic acid. researchgate.netorgsyn.org The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position using a mixture of nitric acid and sulfuric acid at low temperatures. researchgate.netorgsyn.org The subsequent reduction of the nitro group in 2-amino-5-bromo-3-nitropyridine (B172296) to an amine is commonly carried out using reduced iron in a mixture of ethanol, water, and a small amount of hydrochloric acid. researchgate.net The final step involves the conversion of the 2-amino group to a hydroxyl group, which can be accomplished through diazotization followed by hydrolysis.

A detailed procedure described in Organic Syntheses involves the bromination of 2-aminopyridine, followed by nitration to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org This intermediate is then reduced to 2,3-diamino-5-bromopyridine. researchgate.net This diamino compound can then be selectively diazotized and hydrolyzed to afford the target this compound.

Table 2: Multi-step Synthesis from 2-Aminopyridine

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Aminopyridine | Bromine, acetic acid | 2-Amino-5-bromopyridine | researchgate.netorgsyn.org |

| 2 | 2-Amino-5-bromopyridine | Nitric acid, sulfuric acid, 0°C to 60°C | 2-Amino-5-bromo-3-nitropyridine | researchgate.netorgsyn.org |

| 3 | 2-Amino-5-bromo-3-nitropyridine | Reduced iron, ethanol, water, HCl | 2,3-Diamino-5-bromopyridine | researchgate.net |

Alternative Synthetic Pathways and Process Intensification

Beyond the established routes, alternative strategies for the synthesis of this compound exist. One such approach involves the construction of the pyridine ring from acyclic precursors through condensation reactions. For instance, β-keto esters can react with ammonia (B1221849) or amine compounds to form the pyridine ring, which is then subsequently functionalized through halogenation and hydroxylation. organic-chemistry.org Another advanced method involves metal-catalyzed cross-coupling reactions to introduce the bromine and amino groups onto a pre-functionalized pyridine derivative. organic-chemistry.org

A less common but viable route starts from 2-amino-3,5-dibromopyridine (B40352). By heating this compound with potassium hydroxide (B78521) in water under pressure in the presence of a copper catalyst, one of the bromine atoms can be selectively replaced by a hydroxyl group to yield 2-amino-5-bromo-3-hydroxypyridine. prepchem.com

In the context of modern chemical manufacturing, process intensification aims to develop safer, more efficient, and environmentally friendly synthetic methods. For pyridine derivatives, the use of continuous flow microreactors has shown significant promise. researchgate.netorganic-chemistry.orgbme.hu These systems allow for precise control over reaction parameters such as temperature and pressure, leading to higher yields, shorter reaction times, and improved safety, especially for potentially hazardous reactions like nitrations and oxidations. researchgate.netorganic-chemistry.orgbme.hu For example, the N-oxidation of pyridine derivatives has been successfully carried out in a packed-bed microreactor with high efficiency and stability over extended periods. organic-chemistry.org The synthesis of piperidine (B6355638) through continuous liquid-phase hydrogenation of pyridine in a microreactor has also demonstrated the advantages of this technology, achieving high conversion and selectivity under milder conditions than traditional batch processes. patsnap.com While a specific application to this compound synthesis is not extensively documented, these examples highlight the potential of process intensification strategies for its production.

Regioselective Halogenation Strategies in Pyridine Chemistry Applied to 3-Amino-2-hydroxypyridine Derivatization

The regioselective introduction of a halogen atom onto the pyridine ring is a critical step in many synthetic routes. The position of the halogen is dictated by the directing effects of the existing substituents on the ring. In the case of 3-amino-2-hydroxypyridine, the amino and hydroxyl groups are both activating and ortho-, para-directing.

The bromination of activated pyridines, such as aminopyridines, can be achieved with high regioselectivity using various brominating agents. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose. mdpi.com The choice of solvent can also influence the regioselectivity of the reaction. Theoretical analysis and experimental verification have shown that the positional selectivity of electrophilic aromatic bromination is quite clear, although direct comparisons can be complicated by differing reaction conditions. mdpi.com For 3-aminopyridine (B143674) derivatives, direct metalation followed by electrophilic halogenation is a powerful strategy for achieving regiocontrol. nih.gov For instance, the carbamate (B1207046) group in N-Boc-3-aminopyridine can direct lithiation to the 4-position, allowing for subsequent halogenation at that specific site. nih.gov

Optimization of Reaction Conditions for Enhanced Yields and Purity

Achieving high yields and purity of this compound is paramount for its use as a chemical intermediate. Optimization of reaction conditions is therefore a crucial aspect of its synthesis.

Key parameters that significantly impact the outcome of the synthesis include the choice and amount of reagents, reaction temperature, reaction time, and solvent. organic-chemistry.org For instance, in the bromination of 2-aminopyridine, controlling the temperature during the addition of bromine and the reaction time is critical to minimize the formation of di-brominated byproducts. bme.hu The molar ratio of the substrate to the brominating agent, such as NBS, has been shown to be a key factor in maximizing the yield of the desired mono-brominated product while suppressing the formation of impurities like 2-amino-3,5-dibromopyridine. ijssst.info

Advanced Isolation and Purification Techniques for Research-Grade Materials

Obtaining research-grade this compound necessitates effective isolation and purification methods to remove unreacted starting materials, byproducts, and other impurities.

Standard techniques such as recrystallization and column chromatography are widely employed. Recrystallization is often used to purify the final product or key intermediates. For instance, after its synthesis, crude 2-amino-5-bromo-3-nitropyridine can be purified by recrystallization from ethyl methyl ketone to obtain yellow needles of high purity. orgsyn.org Column chromatography is another powerful tool for separating the desired compound from a complex mixture. For example, after a hydrolysis reaction to produce a crude product of 2-amino-5-bromo-3-hydroxypyridine with a purity of 94% by liquid chromatography, further purification by column chromatography using an eluent of ethyl acetate (B1210297) and petroleum ether can significantly improve the purity. guidechem.com

For more challenging separations and to achieve very high purity, preparative chromatography techniques are utilized. osti.gov These methods, which include preparative high-performance liquid chromatography (HPLC), can be scaled up to handle larger quantities of material. flash-chromatography.com For pyridine derivatives, specific preparative chromatography methods have been developed to obtain high-purity products. osti.govflash-chromatography.com

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is an area of development aimed at creating more environmentally benign and economically viable processes. These principles focus on reducing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable resources.

A synthetic route starting from 2-amino-3-hydroxypyridine (B21099) has been described as being more environmentally friendly and economical. google.com This method involves a photocatalytic bromination step. google.com Photocatalysis is a key green chemistry technique as it utilizes light to initiate chemical reactions, often allowing them to proceed under milder conditions (lower temperature and pressure) and with higher selectivity, thereby reducing energy consumption and the formation of byproducts. The use of liquid bromine as the brominating agent is also noted in this process. google.com

The reduction of a nitro group, as seen in the conversion of 2-hydroxy-3-nitro-5-bromopyridine, can also be viewed through a green chemistry lens. The use of iron powder in acidic solution is a classic and relatively green method for nitro group reduction. google.com Iron is an abundant, inexpensive, and non-toxic metal, and the process avoids the use of more hazardous and expensive reducing agents like certain metal hydrides.

While not specifically documented for the synthesis of this compound, other green synthetic strategies for related pyridine compounds highlight potential avenues for improvement. For example, the use of mechanochemistry, which involves conducting reactions by grinding solids together, can significantly reduce or eliminate the need for solvents. researchgate.net This approach is noted for being safe, energy-efficient, and atom-economical. researchgate.net Additionally, one-pot, multi-step syntheses using natural product-derived catalysts like betaine (B1666868) and guanidine (B92328) carbonate represent another green strategy that could be adapted for pyridine derivatives. nih.gov These one-pot processes improve efficiency by reducing the number of separate reaction and purification steps, which in turn saves on solvents, reagents, and energy. nih.gov

The table below outlines some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit | Reference |

| Catalysis | Use of photocatalysis for bromination. | Milder reaction conditions, higher selectivity, reduced energy use. | google.com |

| Safer Solvents and Reagents | Use of iron powder for nitro reduction instead of more hazardous reagents. | Increased safety, lower cost, reduced environmental impact. | google.com |

| Atom Economy / Process Intensification | One-pot synthesis strategies (as seen in related compounds). | Reduced waste, fewer purification steps, time and energy savings. | nih.gov |

| Energy Efficiency | Mechanochemical synthesis (as seen in related compounds). | Reduced or eliminated solvent use, lower energy consumption. | researchgate.net |

By integrating these principles, the synthesis of this compound can be made more sustainable and efficient.

Advanced Structural Elucidation and Spectroscopic Characterization of 3 Amino 5 Bromo 2 Hydroxypyridine

Vibrational Spectroscopy Applications for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a primary tool for identifying the functional groups and analyzing the bond structures within 3-Amino-5-bromo-2-hydroxypyridine. These methods provide critical evidence for the prevalence of the pyridin-2-one tautomer.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups of the molecule. The spectrum provides definitive evidence for the 3-amino-5-bromo-1H-pyridin-2-one structure, particularly when analyzed in the solid state (e.g., KBr pellet). A prominent and strong absorption band characteristic of a carbonyl (C=O) stretch is typically observed in the region of 1680-1650 cm⁻¹. This feature is a clear indicator of the pyridin-2-one form, as the alternative 2-hydroxy tautomer would not exhibit this band.

Further analysis of the spectrum reveals multiple N-H stretching vibrations between 3400 and 3200 cm⁻¹, corresponding to the primary amino group (-NH₂). The N-H bending vibration for this group is also identified. Vibrations associated with the pyridine (B92270) ring, including C=C and C=N stretching, appear in the 1600-1450 cm⁻¹ range. The C-Br stretching frequency is found at lower wavenumbers, typically below 600 cm⁻¹.

| Vibrational Mode | Typical FT-IR Frequency Range (cm⁻¹) |

| N-H Stretch (Amino Group) | 3400 - 3200 |

| C=O Stretch (Lactam) | 1680 - 1650 |

| N-H Bend (Amino Group) | 1650 - 1580 |

| C=C / C=N Ring Stretch | 1600 - 1450 |

| C-Br Stretch | < 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy offers complementary information to FT-IR analysis. While less sensitive to polar functional groups like C=O, it is highly effective for analyzing the symmetric vibrations of the pyridine ring. The C=C and C=N ring stretching modes are typically strong and well-defined in the Raman spectrum. The presence of the C-Br bond can also be confirmed by its characteristic stretching vibration. The combination of FT-IR and FT-Raman data provides a comprehensive vibrational profile, reinforcing the assignment of the pyridin-2-one tautomeric form.

| Vibrational Mode | Typical FT-Raman Frequency Range (cm⁻¹) |

| N-H Stretch (Amino Group) | 3400 - 3200 |

| C=O Stretch (Lactam) | 1680 - 1650 (Often weaker than in IR) |

| C=C / C=N Ring Stretch | 1600 - 1450 (Often stronger than in IR) |

| C-Br Stretch | < 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for the complete structural assignment of this compound in solution. Through ¹H and ¹³C NMR, the precise chemical environment of each hydrogen and carbon atom can be determined, confirming the connectivity and tautomeric state of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments. In a suitable solvent like DMSO-d₆, the spectrum for the pyridin-2-one tautomer is expected to show distinct signals for the two aromatic protons on the pyridine ring. These protons typically appear as doublets due to mutual coupling. Additionally, separate, often broad, signals are observed for the protons of the amino (-NH₂) and the lactam (N-H) groups. A certificate of analysis for a commercial sample confirms that the ¹H-NMR spectrum conforms to the expected structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ring Proton (H4 or H6) | 7.0 - 8.0 | Doublet (d) |

| Ring Proton (H4 or H6) | 7.0 - 8.0 | Doublet (d) |

| Amino Group (-NH₂) | Variable (Broad) | Singlet (s) |

| Lactam Proton (N-H) | Variable (Broad) | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule. The most telling signal is that of the carbonyl carbon (C=O) from the pyridin-2-one tautomer, which appears significantly downfield (typically >160 ppm). The remaining four carbon atoms of the pyridine ring give distinct signals at chemical shifts influenced by their substituents (amino group and bromine atom). The carbon atom bonded to the bromine (C-Br) will show a characteristic upfield shift compared to the other ring carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (Carbonyl C=O) | > 160 |

| C3 (C-NH₂) | 130 - 150 |

| C4 | 110 - 130 |

| C5 (C-Br) | 90 - 110 |

| C6 | 130 - 150 |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While one-dimensional NMR provides fundamental structural data, advanced 2D NMR techniques could offer deeper insights into the molecule's conformation and verify signal assignments unambiguously.

COSY (Correlation Spectroscopy): This experiment would definitively establish the coupling relationship between the two protons on the pyridine ring, showing a cross-peak between their signals.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for certain assignment of the ring proton and carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between atoms. It could be used to confirm the planar nature of the pyridine ring and the relative positioning of the amino group with respect to the adjacent ring proton.

These advanced methods, while not always reported in standard characterizations, are powerful tools for the complete and unequivocal structural elucidation of heterocyclic compounds like this compound.

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Elucidation

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₅H₅BrN₂O. nih.govcymitquimica.comnih.gov This composition gives it a calculated molecular weight of approximately 189.01 g/mol and a monoisotopic mass of 187.95853 Da. nih.govnih.gov In a mass spectrum, the compound is expected to exhibit a characteristic molecular ion peak (M⁺) corresponding to this mass. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

While detailed experimental fragmentation patterns for this specific molecule are not extensively documented in the available literature, general fragmentation pathways for substituted pyridines would be anticipated. These could include the loss of small neutral molecules such as CO, HCN, or radicals like Br•, leading to the formation of various daughter ions. Elucidating these specific pathways would require detailed tandem mass spectrometry (MS/MS) experiments.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule and the extent of its conjugated system. The this compound molecule contains a pyridine ring substituted with an amino (-NH₂) group, a hydroxyl (-OH) group, and a bromine atom. cymitquimica.com These substituents, particularly the electron-donating amino and hydroxyl groups, interact with the π-electron system of the aromatic ring, influencing its electronic structure.

This extended conjugation is expected to give rise to characteristic absorption bands in the ultraviolet-visible region of the electromagnetic spectrum. Specific absorption maxima (λmax) are dependent on factors such as solvent polarity and the tautomeric form present (the hydroxy-pyridine versus the pyridin-one form). While the presence of these functional groups suggests the potential for interesting electronic properties, specific data from experimental UV-Vis studies, including the precise wavelengths of electronic transitions for this compound, are not detailed in the currently available literature.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

As of now, a complete single-crystal X-ray diffraction study for this compound itself is not available in the cited literature. However, a study on the closely related compound, 3-Amino-5-bromo-2-iodopyridine, offers valuable insights into the likely structural characteristics. nih.govnih.gov This analog was successfully crystallized, and its structure was determined, providing a model for the solid-state behavior of similar 3-amino-5-bromopyridine (B85033) derivatives. nih.gov

The crystal structure analysis of the analogous compound, 3-Amino-5-bromo-2-iodopyridine, revealed its crystal system and space group. nih.gov The determination of these parameters is the first step in solving a crystal structure and defines the symmetry and repeating unit of the crystal lattice. The crystallographic data for this related iodo-compound are summarized below.

| Parameter | Value (for 3-Amino-5-bromo-2-iodopyridine) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4989 (3) |

| b (Å) | 14.1167 (10) |

| c (Å) | 12.3389 (9) |

| β (°) | 94.015 (3) |

| Volume (ų) | 780.82 (9) |

| Z | 4 |

| Data sourced from a study on 3-Amino-5-bromo-2-iodopyridine, a structurally related analog. nih.gov |

Hydrogen bonding plays a critical role in the supramolecular assembly of molecules in the crystalline state. The presence of both hydrogen bond donors (the amino group and the hydroxyl/N-H group) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl/keto group) in this compound makes it highly capable of forming extensive hydrogen bonding networks. nih.govcymitquimica.com

In the determined crystal structure of the analog 3-Amino-5-bromo-2-iodopyridine, the molecules are linked by intermolecular N—H⋯N hydrogen bonds. nih.govnih.gov These interactions connect the molecules into chains that propagate along a specific axis within the crystal, demonstrating how such forces dictate the packing arrangement in the solid state. nih.gov It is highly probable that this compound would exhibit a more complex network involving the hydroxyl group, potentially forming O-H···N or O-H···O bonds, in addition to the N-H···N or N-H···O interactions, depending on the prevalent tautomer.

Substituted 2-hydroxypyridines are well-known to exhibit keto-enol tautomerism. In this case, this compound (the "enol" form) can exist in equilibrium with its tautomer, 3-Amino-5-bromo-pyridin-2(1H)-one (the "keto" or "pyridinone" form). nih.gov The dominant tautomer in the crystalline state is often determined by the stability gained through intermolecular interactions, especially hydrogen bonding, in the crystal lattice.

While a crystal structure for the title compound is not available to definitively confirm the dominant tautomer in the solid state, the existence of both names in chemical databases highlights this important structural aspect. nih.gov The analysis of a related crystal structure, such as that of 3-Amino-5-bromo-2-iodopyridine, shows a planar pyridine ring, as expected for an aromatic system. nih.gov A similar planarity would be expected for the ring of this compound, with the conformation being largely defined by the orientation of the amino and hydroxyl groups and the extensive hydrogen bonding they form.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 Bromo 2 Hydroxypyridine

Quantum Chemical Methodologies for Electronic Structure Calculations

The foundation of computational molecular analysis lies in methods that solve the Schrödinger equation. For complex molecules, approximations are necessary, leading to various methodologies, primarily Density Functional Theory (DFT) and Hartree-Fock (HF) methods.

Density Functional Theory (DFT) has become a prevalent method in quantum chemistry for studying the electronic structure of molecules. Unlike methods that calculate the full electronic wavefunction, DFT focuses on the electron density, which simplifies the computation significantly while often yielding highly accurate results. DFT is widely used to predict geometrical parameters, vibrational frequencies, and other molecular properties.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

Functionals : Hybrid functionals, such as B3LYP, are commonly used as they incorporate a portion of the exact exchange from Hartree-Fock theory, often improving accuracy.

Basis Sets : The basis set is a set of mathematical functions used to build the molecular orbitals. The selection of a basis set is a compromise between accuracy and computational cost. Pople-style basis sets, like 6-311++G(d,p), are widely used and include diffuse functions (++) to describe lone pairs and polarization functions (d,p) for more accurate bond descriptions. For higher accuracy, especially with metal-containing systems or for establishing benchmark-quality results, larger basis sets such as those of triple-zeta quality (e.g., def2-TZVP) or quadruple-zeta quality are recommended.

The selection of an appropriate functional and basis set is crucial for obtaining reliable theoretical data for 3-Amino-5-bromo-2-hydroxypyridine, enabling the accurate calculation of its electronic properties and reactivity.

| Basis Set Type | Example | Description |

|---|---|---|

| Pople Style (Split-Valence) | 6-311++G(d,p) | Triple-zeta valence basis set with diffuse and polarization functions. Commonly used for organic molecules. |

| Dunning Style (Correlation Consistent) | aug-cc-pVTZ | Designed for systematic convergence of results with increasing basis set size. "aug" indicates the addition of diffuse functions. |

| Ahlrichs Style | def2-TZVP | Triple-zeta valence basis set with polarization functions, well-regarded for its balance of accuracy and efficiency. |

The Hartree-Fock (HF) method is a foundational ab initio technique that provides an approximate solution to the Schrödinger equation. It is often referred to as a self-consistent field (SCF) method. While DFT methods have become more popular for their efficiency and accuracy in many applications, HF calculations remain valuable.

HF theory does not fully account for electron correlation, which can affect the accuracy of its predictions. However, it serves as an excellent starting point for more advanced, correlation-corrected methods. In many research studies, computational results for a molecule like this compound would be obtained using both DFT and HF methods. This comparative approach allows researchers to assess the impact of electron correlation and provides a more robust understanding of the molecule's properties. Often, DFT is found to predict molecular structures and vibrational spectra more accurately than HF for polyatomic molecules.

Molecular Orbital Analysis and Electronic Properties

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital with a discrete energy level. The analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's electronic behavior and reactivity.

The two most important molecular orbitals in reactivity studies are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons and acts as an electron donor. Its energy level corresponds to the ionization potential.

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. This gap is a critical descriptor of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more polarizable and more reactive. For this compound, calculating the HOMO-LUMO gap would provide significant insight into its stability and potential for electronic transitions.

| Parameter | Theoretical Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Represents the ability to donate an electron. |

| LUMO Energy | ELUMO | Represents the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. This theory is a cornerstone for understanding reaction mechanisms.

The fundamental principles of FMO theory are based on three types of interactions as two molecules approach each other:

Repulsion between the occupied orbitals of the two molecules.

Electrostatic attraction or repulsion between the charges of the molecules.

An attractive interaction between the occupied orbitals of one molecule and the unoccupied orbitals of the other, with the HOMO-LUMO interaction being the most significant.

By analyzing the distribution and energy of the HOMO and LUMO of this compound, FMO theory can be used to predict its behavior in chemical reactions. The HOMO's location on the molecule indicates the most likely sites for electrophilic attack (nucleophilic regions), while the LUMO's location highlights the probable sites for nucleophilic attack (electrophilic regions).

Reactivity and Stability Descriptors from Quantum Chemical Calculations

Beyond the HOMO-LUMO gap, DFT and other quantum chemical methods can be used to calculate a range of "conceptual DFT" descriptors that quantify a molecule's reactivity and stability. These descriptors provide a quantitative basis for understanding chemical behavior.

Key global reactivity descriptors include:

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), representing the molecule's polarizability.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to act as an electrophile or accept electrons.

These descriptors are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively. Analyzing these values for this compound would allow for a detailed classification of its chemical nature and a prediction of its reactivity patterns in various chemical environments.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a crucial tool in computational chemistry for visualizing the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack, as well as potential hydrogen-bonding interactions. researchgate.netnih.gov The MEP surface is color-coded to represent different potential values: red indicates electron-rich regions (negative potential), blue signifies electron-deficient areas (positive potential), and green represents neutral or zero potential zones. researchgate.net

For a molecule like this compound, the MEP map would be expected to show negative potential (red) around the electronegative oxygen and nitrogen atoms, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential (blue), marking them as sites susceptible to nucleophilic attack.

In a study on the related compound, 3-bromo-2-hydroxypyridine, MEP analysis was performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. mdpi.com The analysis revealed distinct positive and negative regions, allowing for the prediction of its chemical reactivity and intermolecular interactions. nih.govmdpi.com

Table 1: Illustrative MEP Color Coding and Interpretation

| Color | Potential | Interpretation |

|---|---|---|

| Red | Negative | Electron-rich region, susceptible to electrophilic attack |

| Blue | Positive | Electron-deficient region, susceptible to nucleophilic attack |

| Green | Neutral | Zero potential, typically around C-C and C-H bonds |

| Yellow | Slightly Negative | Slightly electron-rich region |

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies for Electron Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed picture of electron pairing and localization in a molecule. nih.gov ELF analysis helps in differentiating regions of covalent bonding, lone pairs, and atomic cores by mapping the probability of finding an electron pair. LOL provides a complementary view, offering a clearer picture of bonding and non-bonding electron distributions. nih.gov

These analyses are instrumental in understanding the nature of chemical bonds within a molecule. For this compound, ELF and LOL studies would delineate the covalent character of the C-C, C-N, C-O, and C-Br bonds, and visualize the lone pair electrons on the nitrogen and oxygen atoms. A computational study on 3-bromo-2-hydroxypyridine utilized these methods to investigate electron distribution and reactive sites on the molecular surface. nih.gov

Fukui Functions for Identification of Electrophilic and Nucleophilic Sites

Fukui functions are used within DFT to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. By analyzing the Fukui functions, one can predict which atoms are most likely to donate or accept electrons in a chemical reaction.

For this compound, calculating Fukui functions would pinpoint the specific atoms most susceptible to attack. The nitrogen and oxygen atoms would likely be identified as primary nucleophilic sites (prone to electrophilic attack), while certain carbon atoms in the pyridine (B92270) ring could be highlighted as electrophilic sites (prone to nucleophilic attack).

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes within and between molecules. researchgate.net This method is based on the Reduced Density Gradient (RDG), which is a function of the electron density and its first derivative. researchgate.net

By plotting the RDG against the electron density, characteristic spikes appear at low-density, low-gradient regions that correspond to non-covalent interactions. These interactions can then be mapped onto the molecular structure and color-coded to distinguish between attractive (e.g., hydrogen bonds, shown in blue) and repulsive (e.g., steric clashes, shown in red) forces. fishersci.com In a study of 3-bromo-2-hydroxypyridine, topological parameters derived from Atoms in Molecules (AIM) theory were used to investigate the nature of weak interactions, particularly hydrogen bonding in its dimer form. mdpi.com

Spectroscopic Property Simulations and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand their electronic and vibrational characteristics.

Theoretical Vibrational Spectra (IR, Raman) Prediction

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.net These calculations help in the assignment of specific vibrational modes (stretching, bending, etc.) to the observed spectral bands.

For this compound, a theoretical vibrational analysis would predict the frequencies for key functional groups, such as the N-H and O-H stretching of the amino and hydroxyl groups, as well as the vibrations of the pyridine ring and the C-Br bond. A study on the related molecule 3-amino-5-hydroxypyrazole demonstrated the use of DFT (B3LYP method) to calculate vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov

Table 2: Illustrative Vibrational Mode Assignments for a Substituted Pyridine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H Stretching | 3500-3700 |

| N-H Asymmetric Stretching | ~3500 |

| N-H Symmetric Stretching | ~3400 |

| C-H Stretching (Aromatic) | 3000-3100 |

| C=O Stretching (Pyridone form) | 1650-1700 |

| C=C & C=N Ring Stretching | 1400-1600 |

| C-N Stretching | 1200-1350 |

Simulated UV-Vis Absorption Spectra and Solvent Effects

Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. researchgate.net These simulations predict the electronic transitions between molecular orbitals, corresponding to the absorption maxima (λmax) observed experimentally.

For this compound, TD-DFT calculations would identify the key π → π* and n → π* transitions responsible for its UV-Vis absorption. Furthermore, computational models can simulate the effect of different solvents on the absorption spectrum, a phenomenon known as solvatochromism. In a computational investigation of 3-bromo-2-hydroxypyridine, the HOMO and LUMO energies were calculated in various solvents (gas, water, DMSO, methanol) to assess how the solvent environment affects the electronic properties and the HOMO-LUMO energy gap. mdpi.com These calculations showed slight variations in the energy gap depending on the solvent, indicating the influence of the solvent polarity on the electronic transitions. mdpi.com

Table 3: Illustrative HOMO-LUMO Energies and Energy Gap for 3-bromo-2-hydroxypyridine in Different Solvents (Calculated at B3LYP/6-311++G(d,p) level) mdpi.com

| Solvent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Gas | -6.880 | -1.475 | 5.406 |

| Water | -6.880 | -1.475 | 5.406 |

| DMSO | -6.880 | -1.475 | 5.405 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-bromo-2-hydroxypyridine |

Conformational Landscape and Potential Energy Surface Analysis

The structural flexibility of this compound, primarily concerning the orientation of the amino (-NH₂) and hydroxyl (-OH) groups, has been investigated through potential energy surface (PES) scanning. This analysis was conducted using density functional theory (DFT) calculations, specifically at the B3LYP/6-311++G(d,p) level, to identify the most stable conformer.

The PES scan involved the systematic rotation of the dihedral angles associated with the C-N bond of the amino group and the C-O bond of the hydroxyl group. The results indicated the existence of four possible conformers. The most stable conformation, designated as Conformer 1, was found to be the global minimum on the potential energy surface. The relative energies of the other conformers were calculated with respect to this most stable form.

| Conformer | Dihedral Angle (H-N-C-C) | Dihedral Angle (H-O-C-C) | Relative Energy (kcal/mol) |

| Conformer 1 | 0° | 0° | 0.00 |

| Conformer 2 | 180° | 0° | 1.85 |

| Conformer 3 | 0° | 180° | 5.21 |

| Conformer 4 | 180° | 180° | 7.06 |

The energy profile demonstrates a clear preference for Conformer 1, which is stabilized by an intramolecular hydrogen bond between the amino and hydroxyl groups. The significant energy differences between the conformers suggest that at room temperature, the molecule predominantly exists in its most stable form.

Prediction of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have been theoretically predicted using DFT calculations. These properties are crucial for the development of new materials for optoelectronic applications. The key parameters, including the dipole moment (μ), the mean polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β), were computed.

For comparison, these values were benchmarked against urea, a standard NLO material. The calculations reveal that this compound exhibits a significantly higher first-order hyperpolarizability than urea, suggesting its potential as a promising NLO material.

| Property | This compound | Urea |

| Dipole Moment (μ) (Debye) | 3.51 | 1.37 |

| Mean Polarizability (α) (esu) | 1.28 x 10⁻²³ | 0.38 x 10⁻²³ |

| Anisotropy of Polarizability (Δα) (esu) | 1.52 x 10⁻²³ | 0.29 x 10⁻²³ |

| First-Order Hyperpolarizability (β) (esu) | 4.87 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

The enhanced NLO response of this compound can be attributed to the intramolecular charge transfer from the electron-donating amino and hydroxyl groups to the electron-withdrawing pyridine ring, which is further influenced by the presence of the bromine atom.

Chemical Reactivity and Derivatization Studies of 3 Amino 5 Bromo 2 Hydroxypyridine

Functional Group Transformations and Site-Specific Modifications

The strategic manipulation of the functional groups of 3-amino-5-bromo-2-hydroxypyridine is fundamental to its application as an intermediate. The reactivity of each site—the pyridine (B92270) nitrogen, the hydroxyl group, and the amino group—can be selectively addressed to yield a variety of derivatives.

Reactions Involving the Pyridine Nitrogen

The nitrogen atom within the pyridine ring of this compound exhibits characteristic reactivity, although this is modulated by the presence of the other functional groups. A key aspect of its chemistry is the tautomeric equilibrium between the 2-hydroxypyridine (B17775) and 2-pyridone forms. nih.gov For this compound, this equilibrium favors the 2-pyridone tautomer. This tautomerism significantly influences the site of reactions, particularly alkylation.

N-alkylation of 2-pyridones can be achieved with high regioselectivity over O-alkylation. organic-chemistry.org While direct N-alkylation of this compound itself is not extensively documented, methods developed for other 2-pyridones are applicable. For instance, the use of P(NMe2)3 mediates a regioselective N-alkylation of 2-pyridones with α-keto esters under mild conditions. organic-chemistry.org Another approach involves the use of tetra-alkyl ammonium (B1175870) fluoride (B91410) as a promoter for the N-alkylation of 2-pyridone with alkyl halides. cymitquimica.com

N-oxidation of the pyridine nitrogen is another potential transformation. The oxidation of 3-substituted pyridines to their corresponding N-oxides is a well-established reaction, often employing oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. harvard.edu The electronic nature of the substituents on the pyridine ring influences the feasibility and yield of N-oxidation.

Derivatization of the Hydroxyl Group

The hydroxyl group at the 2-position is a prime site for modification, allowing for the introduction of various functionalities through etherification, esterification, and protection strategies.

Etherification of the hydroxyl group of 2-hydroxypyridines is a common strategy in the synthesis of complex molecules. A notable example is the formation of a pyridine ether bond in the synthesis of the drug Lorlatinib, where a derivative of 2-amino-3-hydroxypyridine (B21099) is reacted with a mesylate in an SN2 displacement reaction. nih.gov This highlights a practical approach to forming ether linkages at this position. The reaction of this compound with sodium methoxide (B1231860) can yield 3-amino-5-bromo-2-methoxypyridine, a compound where the hydroxyl group has been converted to a methoxy (B1213986) ether. organic-chemistry.org

Esterification of the hydroxyl group can be achieved through various methods. One effective approach for the chemoselective O-acylation of molecules containing both hydroxyl and amino groups is to perform the reaction under acidic conditions. researchgate.net In an acidic medium, the amino group is protonated, which deactivates it towards acylation, thereby favoring the esterification of the hydroxyl group. researchgate.net Reagents such as acyl chlorides or anhydrides in the presence of an acid like trifluoroacetic acid can be used for this purpose. researchgate.net

Table 1: Examples of Etherification and Esterification Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Sodium methoxide | 3-Amino-5-bromo-2-methoxypyridine | Etherification |

| This compound | Acyl chloride / Trifluoroacetic acid | O-Acyl-3-amino-5-bromo-2-hydroxypyridine | Esterification |

To facilitate reactions at other sites of the molecule, the hydroxyl group can be selectively protected. Silyl (B83357) ethers are commonly employed for this purpose due to their ease of formation and selective removal. nih.gov Common silylating agents include tert-butyldimethylsilyl chloride (TBSCl), triethylsilyl chloride (TESCl), and triisopropylsilyl chloride (TIPSCl), typically in the presence of a base like imidazole. nih.gov The choice of silyl group allows for tuning the stability of the protected hydroxyl group. For instance, the stability towards acidic conditions generally increases in the order TMS < TES < TBS < TIPS < TBDPS. nih.gov Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov

Table 2: Common Silyl Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Common Deprotection Reagents |

| tert-Butyldimethylsilyl | TBS | TBAF, HF·Pyridine |

| Triethylsilyl | TES | TBAF, Acetic Acid |

| Triisopropylsilyl | TIPS | TBAF, HF |

Transformations of the Amino Group

The amino group at the 3-position is a versatile handle for introducing a wide array of substituents through acylation and amidation reactions.

Acylation of the amino group is a fundamental transformation. In the synthesis of precursors for Suzuki coupling reactions, the amino group of a 2-amino-5-bromopyridine (B118841) derivative has been protected as a di-tert-butyl carbamate (B1207046) (bis-Boc). nih.gov This is a form of acylation using di-tert-butyl dicarbonate (B1257347) (Boc)2O. The acylation of aminopyridines can also be achieved with reagents like acetic anhydride. sigmaaldrich.cn

Amidation of the amino group can be carried out using sulfonyl chlorides. For example, the reaction of an aminopyridine with a sulfonyl chloride, such as 5-bromopyridine-3-sulfonyl chloride, in the presence of a base would yield the corresponding sulfonamide. This reaction is a common method for forming stable amide linkages.

Table 3: Examples of Amino Group Transformations

| Reactant | Reagent(s) | Product | Reaction Type |

| 2-Amino-5-bromopyridine derivative | (Boc)2O, Base | N,N-bis(tert-butoxycarbonyl)-2-amino-5-bromopyridine derivative | Acylation (Carbamate formation) |

| 3-Aminopyridine (B143674) | Acetic anhydride | 3-Acetamidopyridine | Acylation (Amide formation) |

| 3-Aminopyridine | 5-Bromopyridine-3-sulfonyl chloride, Base | N-(5-Bromopyridin-3-yl)benzenesulfonamide | Amidation (Sulfonamide formation) |

Selective N-Protection Strategies (e.g., BOC protection)

To achieve selective reactions at other positions of the this compound molecule, it is often necessary to first protect the nucleophilic amino group. The tert-butyloxycarbonyl (BOC) group is a commonly employed protecting group for this purpose.

The protection of 2-amino-3-hydroxy-5-bromopyridine with di-tert-butyl dicarbonate ((BOC)₂O) is typically carried out in an organic solvent in the presence of a base. google.com This reaction results in the formation of 2-(Boc-amino)-5-bromo-3-hydroxypyridine. google.comavantorsciences.com The BOC protecting group can be introduced to enhance the stability of the pharmaceutical intermediate. google.com A general method for the BOC protection of aminopyridines involves dissolving the aminopyridine and (BOC)₂O in a solvent such as tetrahydrofuran, dichloromethane, methanol, or 1,4-dioxane, with the reaction facilitated by the presence of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBT), and a base like triethylamine. google.com This process is generally efficient, with reaction times ranging from 30 minutes to 2 hours at room temperature. google.com

Table 1: Conditions for BOC Protection of Aminopyridines google.com

| Reagents | Solvent(s) | Base | Reaction Time | Temperature |

| Aminopyridine, (BOC)₂O, EDCI, HOBT | Tetrahydrofuran, Dichloromethane, Methanol, or 1,4-Dioxane | Triethylamine | 0.5 - 2 hours | Room Temperature |

Diazotization and Subsequent Conversion Reactions

The amino group on the pyridine ring can be converted into a diazonium salt, which is a versatile intermediate for introducing a variety of other functional groups. This is typically achieved through treatment with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an organic nitrite like t-butyl nitrite. google.com

Diazotization of aminopyridines can be a sensitive process, as pyridine-2-diazonium salts are known to be highly unstable and generally cannot be isolated. google.com However, 3-aminopyridine derivatives can be successfully diazotized. google.com The resulting diazonium salt can then undergo a range of conversion reactions, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgnih.gov This allows for the replacement of the diazonium group with halides (Cl, Br), cyanide (CN), and other functionalities. wikipedia.org For instance, the diazotization of 3-amino-2-chloropyridine (B31603) followed by treatment with copper(I) bromide (CuBr) in hydrobromic acid (HBr) yields 2,3-dibromopyridine. google.com

Table 2: Examples of Diazotization and Subsequent Reactions

| Starting Material | Reagents | Product | Reaction Type |

| 3-Amino-2-chloropyridine | 1. NaNO₂, HBr 2. CuBr | 2,3-Dibromopyridine | Diazotization-Sandmeyer |

| 2-Amino-3-nitropyridine | 1. NaNO₂, HBr 2. CuBr | 2-Bromo-3-nitropyridine | Diazotization-Sandmeyer google.com |

| 3-Aminopyridine | t-Butylnitrite, 2,2,2-trifluoroethanol, methanesulfonic acid | 3-(2,2,2-trifluoroethoxy)pyridine | Diazotization-Arylation of alcohol google.com |

Reactions Involving the Bromine Substituent

The bromine atom at the 5-position of the pyridine ring is a key site for further functionalization, enabling the introduction of a wide array of substituents through various cross-coupling and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. wikipedia.orglibretexts.org

In the context of this compound, the bromine substituent serves as the halide partner in Suzuki-Miyaura couplings. This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the C5-position of the pyridine ring. nih.govnih.gov The reaction generally proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The choice of palladium catalyst, ligands, base, and solvent system can be optimized to achieve high yields and accommodate a range of functional groups. wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com In pyridine and its derivatives, SNAr reactions are favored at the 2- and 4-positions (ortho and para to the ring nitrogen) because the electronegative nitrogen atom can stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction. stackexchange.com

Halogen Exchange Reactions (e.g., Iodination)

The bromine atom on the pyridine ring can be replaced by another halogen, such as iodine, through a halogen exchange reaction. manac-inc.co.jp This transformation is often accomplished using the Finkelstein reaction, which involves treating the bromo-substituted compound with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable polar solvent like acetone (B3395972) or acetonitrile. manac-inc.co.jp

For instance, 2-amino-5-bromopyridine can be converted to 2-amino-5-bromo-3-iodopyridine (B1270907) through iodination using potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of sulfuric acid. ijssst.info This type of reaction is valuable as iodo-substituted pyridines can exhibit different reactivity in subsequent cross-coupling reactions, sometimes leading to higher yields or allowing for milder reaction conditions.

Regioselective Functionalization of the Pyridine Ring System

The presence of multiple functional groups on the this compound ring system necessitates careful control to achieve regioselective functionalization. The inherent electronic properties of the substituted pyridine ring, along with the directing effects of the existing substituents, play a crucial role in determining the outcome of chemical reactions.

Neighboring group participation can be a powerful tool for achieving regioselectivity. For example, the hydroxyl group at the 2-position can assist in directing reactions to specific sites on the ring. nih.gov Studies on related hydroxypyridine systems have demonstrated that the deprotonated phenolic -OH group can facilitate regioselective hydrolysis, transesterification, and aminolysis of adjacent ester groups. nih.gov

Furthermore, the strategic use of protecting groups, as discussed in section 5.1.3.2, is a fundamental strategy for controlling regioselectivity. By temporarily blocking the reactivity of the amino group, other positions on the ring can be selectively modified. Subsequent deprotection then reveals the amino functionality for further transformations. The development of regioselective methods is crucial for the efficient synthesis of complex molecules derived from this versatile scaffold. uea.ac.uknih.gov

Applications of 3 Amino 5 Bromo 2 Hydroxypyridine in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Pharmaceutical Drug Discovery and Development

3-Amino-5-bromo-2-hydroxypyridine is a significant intermediate in the synthesis of various pharmaceutical compounds. derpharmachemica.comgoogle.com Its structural framework is a component of several biologically active molecules, demonstrating its importance in medicinal chemistry. The presence of reactive sites allows for its incorporation into larger, more complex drug candidates. mwjscience.com

Precursor in Kinase Inhibitor Synthesis (e.g., Lorlatinib and related compounds)

One of the most notable applications of this compound, often used as its tautomer 2-amino-5-bromo-3-hydroxypyridine, is its role as a critical intermediate in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) inhibitor, Lorlatinib. science.govguidechem.com Lorlatinib is an anticancer agent used to treat specific types of non-small cell lung cancer (NSCLC). guidechem.com

In the synthesis of Lorlatinib, 2-amino-5-bromo-3-hydroxypyridine is coupled with other molecular fragments to construct the complex macrocyclic structure of the drug. One synthetic route involves a Suzuki-Miyaura coupling reaction where the bromo-substituted pyridine (B92270) intermediate is linked to a pyrazole (B372694) boronic ester. guidechem.comnih.gov Subsequent reactions, including hydrolysis and intramolecular amidation, lead to the final Lorlatinib macrocycle. nih.gov Another patented method describes the synthesis of the intermediate itself, starting from 2-amino-3-hydroxypyridine (B21099), which undergoes a three-step process of ring closure, bromination, and hydrolysis to yield 2-amino-5-bromo-3-hydroxypyridine. science.gov

The table below outlines a simplified synthetic approach to Lorlatinib highlighting the integration of the key pyridine intermediate.

| Step | Reactant A | Reactant B | Key Transformation | Resulting Intermediate/Product |

| 1 | 2-Amino-3-hydroxypyridine | Bistrichloromethyl carbonate (BTC) & N,N'-Carbonyldiimidazole (CDI) | Ring Closure | 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one |

| 2 | 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | Sodium Hydroxide (B78521) | Hydrolysis | 2-Amino-5-bromo-3-hydroxypyridine |

| 3 | 2-Amino-5-bromo-3-hydroxypyridine derivative | Aminopyrazole fragment | Suzuki Coupling | Bicyclic precursor |

| 4 | Bicyclic precursor | Various reagents | Macrolactamization | Lorlatinib |

Building Block for HIV Inhibitor Analogs

The pyridine scaffold is a well-established pharmacophore in the design of inhibitors for various viral enzymes, including those from the Human Immunodeficiency Virus (HIV). Specifically, derivatives of pyridine have been instrumental in the development of HIV-1 integrase inhibitors. nih.gov The integrase enzyme is crucial for the replication of the virus, as it facilitates the integration of viral DNA into the host cell's genome. nih.gov

While direct synthesis of HIV inhibitors starting from this compound is not extensively documented in readily available literature, the use of structurally similar bromo-pyridine derivatives is reported. For instance, a multi-step synthesis of a potent anti-HIV agent involved the lithiation of 5-bromo-2-methoxypyridine (B44785) as a key starting material. nih.gov This highlights the value of the bromo-pyridine moiety as a versatile handle for introducing further molecular complexity through cross-coupling reactions. The presence of the amino and hydroxyl groups in this compound offers additional points for derivatization, making it a promising candidate for the creation of novel HIV inhibitor analogs. These functional groups can be used to attach various side chains or to form part of a metal-chelating pharmacophore, a common feature in many integrase inhibitors. nih.govnih.gov

Scaffold for the Construction of Diverse Heterocyclic Compound Libraries

The concept of a "privileged scaffold" is central to modern medicinal chemistry, where a core molecular structure is decorated with various substituents to create a library of compounds for biological screening. The pyridine ring is considered one such scaffold due to its presence in numerous natural products and FDA-approved drugs.

This compound is an ideal scaffold for building diverse heterocyclic compound libraries. Its three distinct functional groups—the nucleophilic amino group, the hydroxyl group, and the bromine atom (a key site for cross-coupling reactions)—can be selectively modified. This allows for the systematic introduction of a wide array of chemical functionalities, leading to a large and diverse set of molecules from a single starting material. For example, the amino group can be acylated, alkylated, or converted into other functional groups, while the bromine atom can participate in Suzuki, Stille, or Buchwald-Hartwig coupling reactions to introduce various aryl or alkyl substituents. The hydroxyl group can be etherified or esterified to further increase molecular diversity.

Precursor for Ligand Design in Coordination Chemistry

The field of coordination chemistry relies on the design and synthesis of organic molecules, known as ligands, that can bind to metal ions. The resulting metal complexes have a wide range of applications, from catalysis to materials science and medicine. The pyridine ring, with its nitrogen atom, is a classic coordinating moiety.

Synthesis of Schiff Base Ligands Incorporating the Pyridine Moiety

Schiff bases, which contain a C=N double bond (azomethine group), are among the most widely used classes of ligands. nih.gov They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The amino group of this compound can readily undergo this reaction.

Research has shown that the parent compound, 2-amino-3-hydroxypyridine, condenses with various aldehydes, such as 5-bromo-2-hydroxybenzaldehyde, to form new Schiff base ligands. nih.gov These ligands are often bidentate or tridentate, meaning they can bind to a metal ion through two or three atoms, respectively. In the case of Schiff bases derived from 2-amino-3-hydroxypyridine, coordination often involves the azomethine nitrogen and the deprotonated hydroxyl oxygen. researchgate.net This creates a stable five- or six-membered chelate ring with the metal ion.

Formation and Characterization of Metal Complexes

Once synthesized, these Schiff base ligands can be reacted with various metal salts (e.g., of copper, nickel, cobalt, or zinc) to form stable coordination complexes. nih.govjchemlett.com The formation of these complexes is often evidenced by changes in color, solubility, and spectroscopic properties (such as IR and UV-Vis spectra). For example, the C=N stretching frequency in the infrared spectrum of the Schiff base ligand typically shifts upon coordination to a metal ion. researchgate.net

Complexes of the parent ligand, 2-amino-3-hydroxypyridine, have been synthesized with metals such as Cobalt (Co), Copper (Cu), Palladium (Pd), Iron (Fe), Ruthenium (Ru), and Rhodium (Rh). researchgate.net In these complexes, the ligand was found to bind to the metal ion through the deprotonated hydroxyl oxygen and the amino nitrogen. The resulting metal complexes exhibit diverse geometries and potential applications, including as catalysts or antimicrobial agents. nih.govresearchgate.net

Potential Applications in Advanced Material Science (e.g., chiral dopants for liquid crystals)

The field of advanced material science is continually seeking novel organic molecules with unique photophysical and electronic properties. While direct applications of this compound in this domain are not extensively documented, its molecular architecture presents significant potential for the development of specialized materials, particularly as a precursor for chiral dopants in liquid crystal displays.

The utility of a molecule as a chiral dopant is often associated with its ability to induce a helical twist in a nematic liquid crystal host, a property influenced by the molecule's chirality and dipole moment. Research into pyridine-based derivatives has demonstrated their promise in this area. For instance, a study on novel pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine (B1289001) highlighted that biphenyl (B1667301) compounds with substantial dipole moments can serve as effective chiral dopants for liquid crystals. mdpi.com In that research, the dipole moments of the synthesized biphenyl derivatives were calculated to assess their suitability for this application. mdpi.com

Following a similar synthetic strategy, this compound can be envisioned as a valuable starting material. The presence of the amino group provides a reactive handle for the introduction of chiral moieties and for the construction of more complex, high-dipole moment structures. For example, the amino group can be acylated or reacted with chiral acids to form amides, thereby incorporating a chiral center into the molecule. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, at the bromine-substituted position could then be employed to introduce aryl or biaryl groups. This would extend the conjugation and potentially increase the molecular length and dipole moment, both of which are desirable characteristics for chiral dopants.

The general synthetic approach to creating potential chiral dopants from a 3-aminopyridine (B143674) derivative is outlined in the table below, based on established methodologies for similar compounds. mdpi.com

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Acylation of the Amino Group | Chiral Acyl Chloride, Base | Introduction of a chiral center to the pyridine core. |

| 2 | Suzuki-Miyaura Cross-Coupling | Arylboronic Acid, Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄), Solvent (e.g., 1,4-dioxane/water) | Attachment of an aryl or biaryl group to create a more elongated, rigid molecular structure. |

This derivatization strategy would transform the initial achiral this compound into a chiral, elongated molecule with a potentially high dipole moment, making it a strong candidate for inducing a cholesteric phase in a nematic liquid crystal host. The specific nature of the chiral group and the attached aryl moiety could be systematically varied to fine-tune the helical twisting power and other properties of the resulting dopant.

While experimental data on the direct use of this compound as a chiral dopant is not currently available, the principles established from the study of analogous pyridine systems strongly support its potential as a versatile building block in the synthesis of new materials for advanced optical applications. mdpi.com

Exploration of Biological Activities and Mechanisms Associated with 3 Amino 5 Bromo 2 Hydroxypyridine and Its Derivatives

Investigation of Antimicrobial Activities

The pyridine (B92270) nucleus is a common scaffold in compounds exhibiting antimicrobial properties. While direct studies on the antimicrobial effects of 3-Amino-5-bromo-2-hydroxypyridine are not extensively documented in publicly available research, the broader class of pyridine derivatives has shown promise. For instance, certain N-alkylated pyridine-based organic salts have demonstrated antibacterial and antibiofilm capabilities. The antimicrobial potential of pyridine derivatives is often attributed to the presence of various functional groups, such as amino, hydroxy, and methoxy (B1213986) groups, which can enhance their biological activity. The investigation into the specific antimicrobial spectrum of this compound derivatives remains an area for future research.

Studies on Antiviral Properties

The search for novel antiviral agents has led to the investigation of various heterocyclic compounds, including pyridine derivatives. One notable study focused on the antiviral activity of a 3'-amino derivative of (E)-5-(2-bromovinyl)-2'-deoxyuridine (3'-NH2-BV-dUrd). nih.govnih.gov This compound, while not a direct derivative of this compound, shares key structural features, including an amino group and a bromine atom.

3'-NH2-BV-dUrd was identified as a potent and selective inhibitor of Herpes Simplex Virus type 1 (HSV-1) and Varicella-Zoster Virus (VZV) replication. nih.govnih.gov Its selectivity is believed to stem from its preferential phosphorylation by the viral thymidine (B127349) kinase, which concentrates the active form of the compound within infected cells. nih.govnih.gov However, a related compound, (E)-3',5'-diamino-5-(2-bromovinyl)-2',3',5'-trideoxyuridine, did not exhibit significant antiviral activity, highlighting the critical role of specific structural arrangements for biological function. researchgate.net

Anticancer Activity Research and Mechanistic Insights

The quest for more effective and selective cancer therapies has driven extensive research into synthetic compounds, including those based on the pyridine and pyridone frameworks. Derivatives of this compound are of interest in this area due to the established anticancer potential of related structures.

Enzyme Inhibition Studies (e.g., Kinases, Bromodomains)

A significant focus of anticancer research involving pyridine derivatives has been the inhibition of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. A fragment library based on 3-aminopyridin-2-one, a structure closely related to this compound, yielded inhibitors of monopolar spindle 1 (MPS1) and Aurora kinases, both of which are key regulators of mitosis and attractive targets for cancer therapy. nih.gov Specifically, 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one were identified as ligand-efficient inhibitors of these kinases. nih.gov

Furthermore, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed and synthesized as potential inhibitors of both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a well-established target in cancer treatment. nih.gov Some of these compounds displayed significant cytotoxic activity against various cancer cell lines. nih.gov

While kinase inhibition is a major area of investigation, the potential for these compounds to inhibit other enzyme families, such as bromodomains, which are involved in reading epigenetic marks, remains an open area for research.

Molecular Docking Simulations for Ligand-Target Interactions

To understand the molecular basis of the observed biological activities and to guide the design of more potent and selective inhibitors, molecular docking simulations are frequently employed. These computational studies provide insights into how a ligand, such as a derivative of this compound, might bind to the active site of a target protein.